5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
These compounds were synthesized under green chemistry conditions via a multicomponent reaction . They showed promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .
Synthesis Analysis
The synthesis of these compounds involved a multicomponent reaction using lemon juice as an acidic catalyst . The compounds were then characterized by different spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of these compounds was determined through different spectral and elemental analyses .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were facilitated by the use of lemon juice as an acidic catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by different spectral and elemental analyses .Scientific Research Applications
Synthesis Techniques and Potential Applications
The compound 5-amino-1,2,3-triazole-4-carboxylates, including derivatives like 5-amino-1-(3-chlorobenzyl)-N-(2,4,6-trimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, serves as a cornerstone for generating biologically active compounds and peptidomimetics based on the triazole scaffold. A notable approach involves ruthenium-catalyzed cycloaddition, enabling the synthesis of protected versions of this triazole amino acid, demonstrating complete regiocontrol. This methodology is instrumental in generating triazole-containing dipeptides and triazoles active as HSP90 inhibitors, showcasing the compound's versatility in creating therapeutically relevant molecules (Ferrini et al., 2015).
Antimicrobial Activity
Derivatives of 1,2,4-triazole, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have shown good to moderate antimicrobial activities against various test microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Synthesis and Structural Analysis
The chemistry of 5-amino-1,2,3-triazole derivatives encompasses various synthetic routes and structural modifications to explore their chemical and biological applications. For example, the synthesis of 4-aminotriazole-5-carbaldehydes from 5-carbonitriles and their subsequent hydrogenation or esterification has led to compounds with potential as intermediates in pharmaceutical synthesis. These methodologies underscore the adaptability and utility of the triazole core in synthesizing diverse and structurally complex molecules (Albert & Taguchi, 1973).
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole derivatives, it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Other triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . It’s possible that this compound may also affect similar pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-7-12(2)16(13(3)8-11)22-19(26)17-18(21)25(24-23-17)10-14-5-4-6-15(20)9-14/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYEYVFTXJNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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